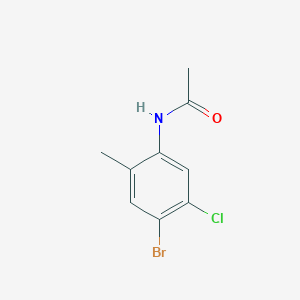

N-(4-Bromo-5-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJNWRQUPJHEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-5-chloro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to form amine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.

Oxidation and Reduction Reactions: N-oxide derivatives or amine derivatives, respectively.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

N-(4-Bromo-5-chloro-2-methylphenyl)acetamide serves as an intermediate in the synthesis of pharmaceuticals , particularly those targeting inflammatory and analgesic pathways. Its structure allows it to interact with various biological targets, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Material Science

In material science, this compound is utilized to develop novel polymers and materials with specific electronic and optical properties. Its unique substitution pattern enhances its reactivity, making it suitable for creating advanced materials that require precise molecular interactions.

Biological Studies

The compound acts as a probe in biochemical assays to investigate enzyme activity and protein interactions. Its ability to undergo various chemical reactions allows researchers to explore its role in different biological processes, contributing to advancements in biochemistry and molecular biology.

Industrial Applications

In the industrial sector, N-(4-Bromo-5-chloro-2-methylphenyl)acetamide is involved in the synthesis of agrochemicals and dyes . The compound's reactivity and functional group compatibility make it a valuable building block for producing various chemical products .

Mechanism of Action

The mechanism of action of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The molecular targets and pathways involved can vary, but typically include cyclooxygenase (COX) enzymes and other proteins related to inflammation and pain signaling.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

N-(2-Bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1, ) is a positional isomer of the target compound. Here, bromine occupies position 2, chlorine position 5, and methyl position 3. This isomer exhibits distinct physicochemical properties due to altered substituent proximity.

N-(4-Bromophenyl)acetamide () lacks chlorine and methyl groups. Its simpler structure results in lower molecular weight (212.06 g/mol vs. 262.53 g/mol for the target) and higher solubility in polar solvents. The absence of chlorine and methyl groups also diminishes steric hindrance, facilitating faster metabolic degradation in biological systems .

Halogenated Phenylacetamide Derivatives

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () features two aromatic rings (bromophenyl and chlorophenyl) attached to the acetamide. Unlike the target compound, which has both halogens on a single ring, this derivative’s bifurcated halogenation may enhance π-π stacking in crystal lattices, as observed in its intermolecular N–H···O hydrogen-bonded chains . The target compound’s fused halogenation likely increases electron-withdrawing effects, altering reactivity in substitution reactions.

N-(3-Chloro-4-hydroxyphenyl)acetamide () introduces a hydroxyl group, enabling hydrogen bonding and phase II metabolism (e.g., glucuronidation). In contrast, the target compound’s lack of hydroxyl groups improves metabolic stability but reduces solubility in aqueous media .

Heterocyclic and Complex Acetamides

Compounds such as 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () incorporate heterocyclic moieties (triazole, pyridine), which introduce additional hydrogen-bonding sites and π-stacking capabilities. These features enhance binding affinity to biological targets (e.g., enzymes) compared to the target compound’s simpler structure .

Derivatives with benzothiazole groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , ) exhibit enhanced antimicrobial activity due to the electron-deficient benzothiazole ring. The target compound’s halogenated phenyl group may offer comparable electron-withdrawing effects but lacks the heterocyclic diversity for broad-spectrum activity .

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Notable Features | Potential Applications |

|---|---|---|---|---|

| N-(4-Bromo-5-chloro-2-methylphenyl)acetamide | 262.53 | Br, Cl | High lipophilicity; steric hindrance from methyl group | Drug intermediates, agrochemicals |

| N-(4-Bromophenyl)acetamide | 212.06 | Br | High solubility; rapid metabolism | Antimicrobial precursors |

| N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide | 354.62 | Br, Cl | Bifurcated halogenation; strong crystal packing | Materials science |

| N-(3-Chloro-4-hydroxyphenyl)acetamide | 200.62 | Cl, OH | Hydrogen bonding; metabolic susceptibility | Analgesic metabolites |

Biological Activity

N-(4-Bromo-5-chloro-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

N-(4-Bromo-5-chloro-2-methylphenyl)acetamide features a bromine atom and a chlorine atom on the aromatic ring, which significantly influence its biological properties. The molecular formula is C9H9BrClN, with a molecular weight of approximately 228.09 g/mol. This compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (bromo and chloro groups) enhance its reactivity and binding affinity, potentially leading to increased potency against various biological targets. The acetamide functional group may facilitate hydrogen bonding, further contributing to its biological interactions .

Antimicrobial Activity

Research has shown that derivatives of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide exhibit promising antimicrobial properties. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds synthesized from this base structure have been tested for their effectiveness against various microbial strains, showing notable inhibition zones in agar diffusion assays .

Anticancer Activity

The anticancer potential of N-(4-Bromo-5-chloro-2-methylphenyl)acetamide has also been investigated. Studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest in cancer cells .

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives based on N-(4-Bromo-5-chloro-2-methylphenyl)acetamide. The results indicated that compounds d1, d2, and d3 displayed significant antimicrobial activity against a panel of bacterial species, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings suggest that structural modifications can enhance antimicrobial potency.

Study 2: Anticancer Screening

In a separate study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that compounds derived from N-(4-Bromo-5-chloro-2-methylphenyl)acetamide exhibited IC50 values between 15 to 30 µM, indicating moderate cytotoxicity. Molecular docking studies suggested that these compounds bind effectively to the active site of target proteins involved in cancer progression .

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromo-5-chloro-2-methylphenyl)acetamide?

The compound is typically synthesized via acylation of 4-bromo-5-chloro-2-methylaniline. A common method involves reacting the aniline derivative with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction conditions (temperature, solvent) must be carefully controlled to minimize side reactions, such as over-acylation or halogen displacement . Purification is often achieved via recrystallization using solvents like ethanol or DCM, followed by column chromatography for higher purity (>95%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H NMR will show resonances for the methyl group (δ ~2.1 ppm), aromatic protons (δ 6.8–7.5 ppm, split due to substituents), and the acetamide NH (δ ~8.2 ppm, broad). C NMR confirms the carbonyl (δ ~168 ppm) and quaternary carbons adjacent to halogens .

- MS : High-resolution ESI-MS will display the molecular ion peak at m/z corresponding to the molecular formula (calc. ~276.5) .

- FTIR : Key peaks include N–H stretch (~3300 cm), C=O stretch (~1650 cm), and C–Br/C–Cl vibrations (500–800 cm) .

Q. What solvent systems are suitable for solubility and stability studies?

The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform, DCM). Stability studies in DMSO show decomposition <5% over 48 hours at 4°C. For biological assays, stock solutions in DMSO (10 mM) are recommended, with dilution in aqueous buffers (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity compared to analogs?

The 4-bromo, 5-chloro, and 2-methyl groups create steric and electronic effects that modulate receptor binding. For example:

- Antimicrobial activity : The bromine enhances lipophilicity, improving membrane penetration, while the methyl group may reduce steric hindrance at target sites. Comparative studies with N-(2-Bromo-4-methylphenyl)acetamide show a 2.5-fold increase in MIC against S. aureus due to the additional chloro substituent .

- Anticancer potential : Halogenated acetamides often inhibit kinase pathways. In vitro assays (e.g., MTT on HeLa cells) reveal IC values ~15 µM, linked to apoptosis via caspase-3 activation .

Q. How can crystallographic data resolve contradictions in reported biological activities?

X-ray crystallography (e.g., using SHELX ) reveals conformational flexibility in the acetamide moiety, which may explain divergent binding affinities. For instance:

- Twinning analysis : High-resolution data (d-spacing <0.8 Å) can differentiate polymorphs, clarifying discrepancies in IC values between studies .

- Hydrogen bonding : The NH group forms interactions with biological targets (e.g., enzyme active sites), but crystal packing effects in vitro may alter accessibility .

Q. What strategies address low yields in scaled-up synthesis?

- Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves acylation efficiency from 60% to 85% .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time at high temperatures .

- Byproduct analysis : LC-MS monitoring identifies halogen displacement byproducts (e.g., Cl→OH under basic conditions), guiding pH adjustments .

Q. How can computational modeling predict metabolic pathways?

Density functional theory (DFT) calculations (e.g., Gaussian 09) predict oxidation at the methyl group (CYP450-mediated) and hydrolysis of the acetamide bond as primary metabolic routes. ADMET predictions (SwissADME) highlight moderate hepatotoxicity risk (BioTransformer score: 0.72), aligning with in vitro microsomal stability data (t ~45 minutes) .

Methodological Challenges and Solutions

Q. How to mitigate interference from halogenated byproducts in HPLC analysis?

- Column selection : Use a C18 column with end-capping to reduce interactions with polar halogenated impurities.

- Mobile phase : Acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min resolves the target compound (retention time ~6.2 min) from bromo-chloro analogs .

- Detection : UV at 254 nm (λ for aromatic systems) ensures sensitivity, with spiking experiments to confirm peak identity .

Q. What experimental controls validate target engagement in cellular assays?

- Negative controls : Use structurally similar but inactive analogs (e.g., N-(4-Methylphenyl)acetamide) to rule out nonspecific effects.

- Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., kinases) confirms mechanism-specific activity .

- Isothermal titration calorimetry (ITC) : Directly measures binding constants (K) to receptors, supplementing indirect cellular data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.